2-Hydroxyethyl 2-bromoisobutyrate

Catalog No.
S1900838
CAS No.
189324-13-8
M.F
C6H11BrO3
M. Wt
211.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl 2-bromoisobutyrate

CAS Number

189324-13-8

Product Name

2-Hydroxyethyl 2-bromoisobutyrate

IUPAC Name

2-hydroxyethyl 2-bromo-2-methylpropanoate

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

InChI

InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3

InChI Key

MHXMVFDLNGKBSR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCO)Br

Canonical SMILES

CC(C)(C(=O)OCCO)Br

2-Hydroxyethyl 2-bromoisobutyrate is an organic compound with the molecular formula C₆H₁₁BrO₃ and a CAS number of 189324-13-8. It appears as a colorless to light yellow liquid and is primarily utilized as a reagent in organic synthesis. This compound is known for its role as an initiator in controlled radical polymerization processes, particularly in atom transfer radical polymerization. Its structure features a hydroxyl group and a bromine atom, which are crucial for its reactivity and functionality in various

ATRP Initiator

2-Hydroxyethyl 2-bromoisobutyrate (HEBIB) finds application in scientific research as a specialized initiator molecule in a polymerization technique called Atom Transfer Radical Polymerization (ATRP) [, , ]. ATRP is a controlled radical polymerization method that allows for the synthesis of well-defined polymers with specific properties like controlled molecular weight and narrow dispersity []. HEBIB functions as a source of a reactive bromine atom, which plays a crucial role in the initiation step of the ATRP process [].

Functional End Group

Beyond its role as an initiator, HEBIB offers an additional advantage due to the presence of a hydroxyl (OH) functional group on its structure [, , ]. This hydroxyl group can be further manipulated in subsequent reactions to introduce various functionalities onto the synthesized polymer chain []. This property allows researchers to tailor the final properties of the polymer for specific applications.

Biocompatible Potential

Some research suggests that due to the presence of the hydroxyl group, HEBIB-derived polymers might exhibit certain biocompatible characteristics []. Biocompatible materials are those that do not cause harm to living tissues and are often used in medical devices and drug delivery systems []. However, more research is required to fully understand and explore the biocompatibility potential of HEBIB-derived polymers.

Current Limitations

While HEBIB offers advantages as an ATRP initiator with a functional end group, some limitations are worth considering. The reported use of HEBIB in scientific research appears to be less frequent compared to other ATRP initiators []. Additionally, the specific reaction conditions required for HEBIB-mediated ATRP might need further optimization for broader applicability [].

The chemical reactivity of 2-hydroxyethyl 2-bromoisobutyrate is largely attributed to the bromine atom, which can undergo nucleophilic substitution reactions. It can also participate in radical polymerization processes, where it acts as an initiator. In these reactions, the bromine atom is replaced by a growing polymer chain, facilitating the formation of well-defined polymers.

Key reactions involving 2-hydroxyethyl 2-bromoisobutyrate include:

  • Nucleophilic substitution: The bromine can be substituted by various nucleophiles.
  • Radical polymerization: It initiates polymerization reactions by generating radicals that propagate the chain growth .

2-Hydroxyethyl 2-bromoisobutyrate can be synthesized through several methods:

  • Bromination of Hydroxyethyl Isobutyrate: This method involves the bromination of hydroxyethyl isobutyrate using bromine or other brominating agents.
  • Esterification: The compound can also be synthesized via esterification reactions between 2-bromo-2-methylpropanoic acid and ethylene glycol.
  • Controlled Radical Polymerization: It can be produced as a byproduct in controlled radical polymerization processes where it serves as an initiator .

The primary applications of 2-hydroxyethyl 2-bromoisobutyrate include:

  • Initiator in Polymer Chemistry: It is widely used as an initiator for controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with specific architectures.
  • Reagent in Organic Synthesis: This compound serves as a versatile reagent in various organic synthesis pathways, facilitating the formation of complex molecules.
  • Material Science: Due to its ability to form polymers, it finds applications in creating materials with tailored properties for use in coatings, adhesives, and biomedical devices .

Several compounds share structural similarities with 2-hydroxyethyl 2-bromoisobutyrate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxyethyl acrylateHydroxyl group and acrylate functionalityUsed primarily for different types of polymerizations without bromine initiation.
Ethyl α-bromoisobutyrateBromine atom attached to an ethyl groupLacks the hydroxyl functionality found in 2-hydroxyethyl 2-bromoisobutyrate.
2-Bromo-2-methylpropanoic acidBromine and carboxylic acid functionalitiesMore reactive due to the presence of a carboxylic acid group; used differently in synthesis.
Hydroxyethyl methacrylateHydroxyl group with methacrylate functionalitySimilar hydroxyl presence but lacks bromine; used mainly in different polymerization contexts.

The unique feature of 2-hydroxyethyl 2-bromoisobutyrate lies in its combination of both hydroxyl and bromine functionalities, making it particularly effective as an initiator for controlled radical polymerization while also serving diverse roles in organic synthesis .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

189324-13-8

Wikipedia

2-HYDROXYETHYL 2-BROMOISOBUTYRATE

Dates

Modify: 2023-08-16

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